molecular formula C9H13BClNO3 B578320 3-Chloro-2-isobutoxypyridine-5-boronic acid CAS No. 1217500-89-4

3-Chloro-2-isobutoxypyridine-5-boronic acid

Cat. No.: B578320
CAS No.: 1217500-89-4
M. Wt: 229.467
InChI Key: QWZDHUOBERCAFD-UHFFFAOYSA-N
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Description

3-Chloro-2-isobutoxypyridine-5-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isobutoxy group. The molecular formula of this compound is C9H13BClNO3, and it has a molecular weight of 229.47 g/mol .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, often serving as intermediates in the synthesis of more complex molecules .

Mode of Action

3-Chloro-2-isobutoxypyridine-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The efficiency of the reaction can be affected by the pH, temperature, and the presence of other substances in the reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid typically involves the reaction of 5-Bromo-3-chloro-2-isobutoxypyridine with pinacolborane. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the formation of the boronic acid group. The reaction conditions include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-isobutoxypyridine-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to neutralize the reaction mixture.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-2-isobutoxypyridine-5-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-isobutoxypyridine-5-boronic acid is unique due to the presence of both the chlorine atom and the isobutoxy group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDHUOBERCAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675196
Record name [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-89-4
Record name [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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